molecular formula C8H5NO B1443011 5-Ethynylpyridine-2-carbaldehyde CAS No. 940911-03-5

5-Ethynylpyridine-2-carbaldehyde

Cat. No. B1443011
CAS RN: 940911-03-5
M. Wt: 131.13 g/mol
InChI Key: KGQQNIMWZHCSCK-UHFFFAOYSA-N
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Description

5-Ethynylpyridine-2-carbaldehyde, also known as 5-EPAL, is a chemical compound with the molecular formula C8H5NO. It has a molecular weight of 131.13 . This compound is widely studied in scientific experiments due to its unique physical and chemical properties.


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H5NO/c1-2-7-3-4-8(6-10)9-5-7/h1,3-6H . This code provides a specific representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a boiling point of approximately 231.3±25.0 C at 760 mmHg and a melting point of 121-122 C .

Scientific Research Applications

Synthesis and Chemical Reactions

5-Ethynylpyridine-2-carbaldehyde and its analogs serve as pivotal intermediates in the synthesis of various heterocyclic compounds, showcasing their versatility in organic synthesis. An example of their application includes the synthesis of 5-Acylethynylpyrrole-2-carbaldehydes through a transition-metal-free ethynylation process. This method demonstrates a straightforward approach to obtain pyrrole derivatives, which are of significant interest due to their potential in developing pharmaceuticals and materials science (D. Tomilin et al., 2015).

Catalysis and Material Science

In the realm of catalysis and material science, derivatives of this compound have been used to stabilize helical structures of oligomers through mechanical crosslinking. This stabilization leads to the formation of chiral ethynylpyridine helices, which could have implications in the development of new materials with specific optical properties (Shuji Hirokane et al., 2017).

Organic Synthesis

The Vilsmeier–Haack reaction has been utilized for the preparation of 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes from dihydropyrazolopyridines. These carbaldehydes are further employed in the synthesis of chalcone analogs and dipyrazolopyridines, highlighting the compound's role in the generation of complex heterocyclic structures that could be relevant in drug discovery (J. Quiroga et al., 2010).

Mechanistic Studies in Organic Chemistry

Advances in Heterocyclic Chemistry

Further studies have focused on the synthesis and applications of various heterocyclic compounds using this compound derivatives, illustrating the broad applicability of these compounds in creating novel chemical entities with potential biological activities (W. Hamama et al., 2018).

properties

IUPAC Name

5-ethynylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO/c1-2-7-3-4-8(6-10)9-5-7/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQQNIMWZHCSCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40726191
Record name 5-Ethynylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

940911-03-5
Record name 5-Ethynylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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